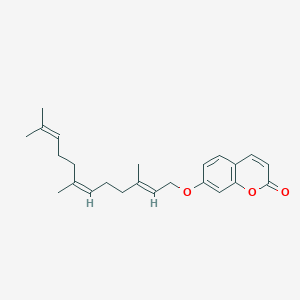
Umbelliprenin
Descripción general
Descripción
Umbelliprenin is a terpene lactone . It is a natural product found in Ferula assa-foetida, Heracleum yungningense, and other organisms . It is also a bioactive constituent from the genus Ferula and has cytotoxic and apoptotic activity in a dose- and time-dependent manner .
Synthesis Analysis
Umbelliprenin is a prenylated coumarin synthesized by various Ferula species like F. szowitsiana . It has a structure close to that of auraptene, another prenylated coumarin from Ferula species .
Molecular Structure Analysis
The molecular structure of Umbelliprenin is C24H30O3 . The only difference between Umbelliprenin and auraptene is the higher length of the 7-prenyloxy chain which contains 15 instead of 10 carbons .
Chemical Reactions Analysis
Umbelliprenin has been found to have different pharmacological effects such as cytotoxic and apoptosis inducing activities . It has been observed that Umbelliprenin and some other phytochemicals show a dose-response relationship by hormesis phenomenon .
Physical And Chemical Properties Analysis
The physical and chemical properties of Umbelliprenin include its molecular structure (C24H30O3) and its occurrence in nature, particularly in Ferula species .
Aplicaciones Científicas De Investigación
Cancer Chemoprevention
Umbelliprenin has been identified as a potential cancer chemopreventive agent . It is known to possess valuable pharmacological properties that may contribute to the prevention of cancer development. The compound has been mainly isolated from plants belonging to the Rutaceae and Apiaceae families, which include medicinal plants with beneficial effects on human welfare .
Antimicrobial Activity
Research has shown that Umbelliprenin exhibits antibacterial, antiprotozoal, and antifungal activities . These properties make it a candidate for the development of new antimicrobial agents that could be used to treat various infectious diseases .
Anti-inflammatory Properties
Umbelliprenin has demonstrated anti-inflammatory effects , which could be harnessed in the treatment of chronic inflammatory diseases. Its ability to modulate inflammatory responses suggests potential applications in pharmacological research aimed at developing anti-inflammatory drugs .
Neuroprotection
The neuroprotective properties of Umbelliprenin suggest its use in the prevention and treatment of neurodegenerative diseases. It could play a role in safeguarding neurons from damage or degeneration, which is crucial in conditions like Alzheimer’s and Parkinson’s disease .
Antioxidant Effects
As an antioxidant , Umbelliprenin can help combat oxidative stress, which is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases and cancer. Its antioxidant activity is significant for research into protective agents against oxidative damage .
Antitumor Potential
Umbelliprenin has shown promise in antitumor research , with studies highlighting its potential in different cancer cell lines and animal models. It affects key hallmarks of tumor cells by attenuating tumor growth, angiogenesis, and metastasis. It exerts its anticancer actions by regulating apoptotic pathways, inhibiting the cell cycle, and modulating various signaling pathways such as Wnt, NF-κB, TGFβ, and Fox3 .
Mecanismo De Acción
Target of Action
Umbelliprenin primarily targets various signaling cascades within cells . These include the Wnt signaling, NF-ĸB, TGFβ, and Fox3 signaling pathways . These pathways play crucial roles in regulating cell growth, apoptosis, migration, and invasion .
Mode of Action
Umbelliprenin interacts with its targets by regulating both extrinsic and intrinsic apoptotic pathways . It causes inhibition of the cell cycle at the G0/G1 phase . Furthermore, it attenuates migration and invasion by modulating the aforementioned signaling pathways .
Biochemical Pathways
The primary biochemical pathways affected by Umbelliprenin include the Wnt signaling, NF-ĸB, TGFβ, and Fox3 signaling pathways . The modulation of these pathways results in downstream effects such as the regulation of cell growth, apoptosis, migration, and invasion .
Result of Action
At the molecular and cellular level, Umbelliprenin exerts its anticancer actions by regulating apoptosis, inhibiting the cell cycle, and attenuating migration and invasion . It also affects the key hallmarks of tumor cells by attenuating tumor growth, angiogenesis, and metastasis .
Action Environment
It is known that the compound’s anticancer properties can be observed in different cancer cell lines as well as in animal models
Direcciones Futuras
Future research about Umbelliprenin could focus on further exploring its pharmacological properties, particularly its anticancer properties . Additionally, the hormesis phenomenon observed in the induction/inhibition of apoptosis by natural compounds like Umbelliprenin could be a subject of future studies .
Propiedades
IUPAC Name |
7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMUGVNEWCZUAA-WOWYBKFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317603 | |
| Record name | Umbelliprenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Umbelliprenin | |
CAS RN |
23838-17-7, 532-16-1, 30413-87-7 | |
| Record name | Umbelliprenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Umbelliprenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Umbelliprenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Umbelliprenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UMBELLIPRENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSD8N8A1LQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















